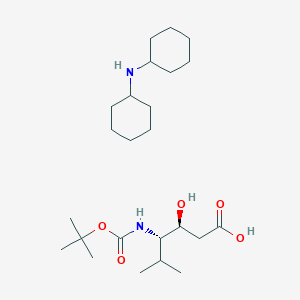

Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dcha

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dicyclohexylammonium salt, also known as Boc-AHMHxA (3S,4S)-OH DCHA, is a compound with the molecular formula C12H23NO5·C12H23N and a molecular weight of 442.63 . It appears as a white powder .

Molecular Structure Analysis

The IUPAC name of the compound is N-cyclohexylcyclohexanamine; (3S,4S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid . The InChI code is 1S/C12H23NO5.C12H23N/c1-7(2)10(8(14)6-9(15)16)13-11(17)18-12(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-8,10,14H,6H2,1-5H3,(H,13,17)(H,15,16);11-13H,1-10H2/t8-,10-;/m0./s1 .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis and Structural Properties : The synthesis and structural analysis of γ-peptides incorporating hydroxy amino acids, including derivatives similar to Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dcha, have been explored. These peptides demonstrate unique folding and secondary structures, contributing to the understanding of peptide stability and structure-function relationships (Brenner & Seebach, 2001).

Chemical Reactions and Synthesis Techniques

Esterification Techniques : Studies on the esterification of Boc-amino acids with Merrifield resin highlight the use of various bases, including diisopropylamine and dicyclohexylamine (DCHA), in promoting these reactions. This research is crucial for large-scale production of Boc amino acids and peptides (Wang De-xin, 2005).

Decomposition Suppression in Carbodiimide-mediated Reactions : A study focusing on the carbodiimide-mediated reactions of Boc-amino acids with phenols and hydroxylamines has identified ways to suppress decomposition, enhancing the efficiency and reliability of these reactions (Benoiton, Lee, & Chen, 2009).

Advanced Material Synthesis

- Chiral Polymer Synthesis : Research on the synthesis of chiral polymers using amino acid-based chiral monomers, including Boc-protected amino acids, has shown potential applications in drug delivery and biomolecule conjugation. This area of study is vital for the development of new materials with specific biological functions (Bauri, Roy, Pant, & De, 2013).

Methodological Improvements in Chemical Synthesis

Facile Synthesis Methods : Investigations into more economical and efficient synthesis methods for important intermediates, like N-Boc-3′-hydroxyadamantylglycine, demonstrate advancements in chemical synthesis techniques. These methods provide new avenues for producing complex molecules more efficiently (Li, Jiang, Gan, Zhang, Pan, & Hu, 2016).

Convergent Synthesis Approaches : Studies on convergent synthesis strategies, particularly in creating complex molecules like N-Boc-ADDA, show significant advancements in synthetic chemistry. These methods offer more versatile and efficient routes for synthesizing biologically active compounds (Meiries & Marquez, 2008).

Catalyst Efficiency in N-tert-Butoxycarbonylation : Research on using H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines has revealed more efficient and environmentally friendly methods for protecting amines in chemical syntheses. This advancement is crucial for synthesizing N-Boc-protected amino acids and peptides (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;(3S,4S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5.C12H23N/c1-7(2)10(8(14)6-9(15)16)13-11(17)18-12(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-8,10,14H,6H2,1-5H3,(H,13,17)(H,15,16);11-13H,1-10H2/t8-,10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDOSYNRNNWING-GNAZCLTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(CC(=O)O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]([C@H](CC(=O)O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373150 |

Source

|

| Record name | (3S,4S)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxy-5-methylhexanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dcha | |

CAS RN |

204192-31-4 |

Source

|

| Record name | (3S,4S)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxy-5-methylhexanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.